molecular formula C₉H₁₇O₁₀P B1140162 methyl (4R,5S,6R)-4,5-dihydroxy-2-methoxy-6-(phosphonooxymethyl)oxane-2-carboxylate CAS No. 91382-80-8

methyl (4R,5S,6R)-4,5-dihydroxy-2-methoxy-6-(phosphonooxymethyl)oxane-2-carboxylate

Cat. No.: B1140162
CAS No.: 91382-80-8
M. Wt: 316.2
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4R,5S,6R)-4,5-dihydroxy-2-methoxy-6-(phosphonooxymethyl)oxane-2-carboxylate typically involves the phosphorylation of Methyl 3-Deoxy-D-arabino-heptulopyranosid. The reaction conditions often require a controlled environment with specific reagents to ensure the successful addition of the phosphate group .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

methyl (4R,5S,6R)-4,5-dihydroxy-2-methoxy-6-(phosphonooxymethyl)oxane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Catalysts: Palladium on carbon (Pd/C), platinum (Pt)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

methyl (4R,5S,6R)-4,5-dihydroxy-2-methoxy-6-(phosphonooxymethyl)oxane-2-carboxylate is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, it may act as a substrate for certain enzymes, facilitating biochemical reactions essential for cellular functions . The exact mechanism can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl (4R,5S,6R)-4,5-dihydroxy-2-methoxy-6-(phosphonooxymethyl)oxane-2-carboxylate is unique due to its specific molecular structure and the presence of the phosphate group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

methyl (4R,5S,6R)-4,5-dihydroxy-2-methoxy-6-(phosphonooxymethyl)oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17O10P/c1-16-8(12)9(17-2)3-5(10)7(11)6(19-9)4-18-20(13,14)15/h5-7,10-11H,3-4H2,1-2H3,(H2,13,14,15)/t5-,6-,7+,9?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQADXROFHHYNJ-JBPTWFHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC(C(C(O1)COP(=O)(O)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1(C[C@H]([C@@H]([C@H](O1)COP(=O)(O)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17O10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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